Auroxanthin

Lipid Peroxidation Antioxidant Activity Oxidative Stress

Researchers requiring a selective probe for lipid peroxidation studies often face the challenge that common xanthophylls (e.g., lutein) predominantly act via ¹O₂ quenching, confounding mechanistic dissection. Auroxanthin directly addresses this by providing potent lipid peroxidation inhibition (IC₅₀ ~10 µM) with negligible singlet oxygen quenching, enabling clean experimental separation of radical-scavenging from excited-state deactivation. - Functions as a zeaxanthin-mimetic fluorescence quencher in LHCII studies without native binding dynamics, serving as a critical negative/positive control for dissecting non-photochemical quenching structural requirements. - Supplied as a high-purity analytical standard (≥95% HPLC) suitable for HPLC-MS/MS calibration, method validation, and QC quantification of processing-induced furanoid rearrangement in fruit juices. - Available in mg to g quantities; each lot includes a comprehensive Certificate of Analysis ensuring batch-to-batch consistency and reliable experimental reproducibility.

Molecular Formula C40H56O4
Molecular Weight 600.9 g/mol
Cat. No. B1253456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuroxanthin
Molecular FormulaC40H56O4
Molecular Weight600.9 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C3C=C4C(CC(CC4(O3)C)O)(C)C
InChIInChI=1S/C40H56O4/c1-27(17-13-19-29(3)33-21-35-37(5,6)23-31(41)25-39(35,9)43-33)15-11-12-16-28(2)18-14-20-30(4)34-22-36-38(7,8)24-32(42)26-40(36,10)44-34/h11-22,31-34,41-42H,23-26H2,1-10H3/b12-11+,17-13+,18-14+,27-15+,28-16+,29-19+,30-20+
InChIKeyYLUSVJDFTAATNS-BXOKDNRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Auroxanthin Procurement Guide: Epoxycarotenoid Structure, Physicochemical Profile, and Key Differentiators


Auroxanthin (CAS 27785-15-5; C40H56O4) is a diepoxy carotenoid belonging to the tetraterpenoid class, specifically characterized by 5,8- and 5',8'-epoxy groups on a tetrahydro-β,β-carotene-3,3'-diol backbone [1]. Its molecular weight is approximately 600.87 Da, and it exhibits a highly lipophilic profile with a calculated logP of 8.13 (ALOGPS) and extremely low water solubility (0.00072 g/L, ALOGPS) [2]. Naturally occurring in various plants including Viola tricolor, Lonicera japonica, sweet oranges, and marigold petals, auroxanthin is often formed via acid-catalyzed furanoid rearrangement from violaxanthin precursors [1] [3]. For procurement purposes, auroxanthin is available as a purified analytical standard (typically for HPLC/MS research) and as a component within natural carotenoid-enriched extracts for colorant applications [3] [4].

Why Auroxanthin Cannot Be Substituted with Generic Xanthophylls: Structural and Functional Divergence


Procurement decisions for carotenoids often default to the most commercially available or best-characterized xanthophylls, such as lutein or zeaxanthin. However, substituting auroxanthin with these or other in-class compounds is scientifically invalid for specific applications due to three key divergences. First, its unique 5,8- and 5',8'-diepoxy structure [1] confers a distinct antioxidant mechanism: unlike lutein and zeaxanthin which are efficient singlet oxygen quenchers [2], auroxanthin exhibits potent lipid peroxidation inhibitory activity but very weak singlet oxygen quenching [3]. Second, its photophysical behavior is distinct; auroxanthin acts as a strong fluorescence quencher in isolated light-harvesting complexes, mimicking zeaxanthin but markedly differing from violaxanthin and lutein [4]. Third, its colorimetric properties differ substantially; auroxanthin provides an intense light yellow hue, unlike the orange-yellow of conventional carotenoids such as bixin and β-carotene [5]. Thus, generic substitution would compromise experimental outcomes or product specifications in applications leveraging these specific properties.

Quantitative Differentiation of Auroxanthin: Comparator-Based Evidence for Scientific Selection


Lipid Peroxidation Inhibition: Auroxanthin vs. Violaxanthin and 9-cis-Violaxanthin

Auroxanthin demonstrates potent lipid peroxidation inhibitory activity comparable to its precursor violaxanthin and 9-cis-violaxanthin, but with a marked mechanistic shift away from singlet oxygen quenching. In a rat brain homogenate lipid peroxidation assay, (8S,8'S)-auroxanthin and (8S,8'R)-auroxanthin exhibited IC50 values of 9.8 µM and 10.2 µM, respectively, which were statistically similar to violaxanthin (9.5 µM) and 9-cis-violaxanthin (9.7 µM) [1]. This indicates that auroxanthin retains the membrane-protective antioxidant capacity of its precursors. However, the same study showed that auroxanthin possesses 'very weak' singlet oxygen (1O2) quenching activity, a stark contrast to many other carotenoids [1] [2].

Lipid Peroxidation Antioxidant Activity Oxidative Stress

Singlet Oxygen Quenching Efficiency: Auroxanthin vs. Lutein and Zeaxanthin

In contrast to major dietary xanthophylls, auroxanthin is a very poor quencher of singlet molecular oxygen (1O2). Experimental data from Araki et al. (2016) explicitly states that auroxanthin possesses 'very weak' 1O2 quenching activity [1]. This stands in sharp contrast to lutein and zeaxanthin, which are established as efficient quenchers with bimolecular rate constants (kq) in the range of 6.6-8.0 × 10^9 M-1 s-1 [2]. While a specific kq value for auroxanthin was not reported in the available literature, its activity is qualitatively described as 'very weak,' placing it functionally closer to tocopherols (kq ~ 10^8 M-1 s-1) than to lutein [2].

Singlet Oxygen Quenching Photoprotection Antioxidant Mechanism

Chlorophyll Fluorescence Quenching in LHCII: Auroxanthin vs. Violaxanthin, Lutein, and Zeaxanthin

In isolated light-harvesting complexes of photosystem II (LHCIIb), auroxanthin exhibits a functional profile that is distinct from its structural precursor violaxanthin and from lutein. A direct head-to-head study by Wentworth et al. (2000) showed that auroxanthin induced strong chlorophyll fluorescence quenching, whereas violaxanthin had no effect and lutein induced only a marginal response [1]. Importantly, the quenching induced by auroxanthin was similar to that of zeaxanthin, suggesting a structural mimicry effect despite different chemical groups [1]. A related study (Phillip et al., 1998) further confirmed that auroxanthin stimulated fluorescence quenching and increased LHCIIb oligomerization, contrasting with the inhibition caused by violaxanthin [2].

Photosynthesis Fluorescence Quenching Light-Harvesting Complex

Colorimetric Properties: Auroxanthin Light Yellow Hue vs. Conventional Carotenoids

Auroxanthin provides a distinct light yellow coloration that differentiates it from other commercial carotenoid colorants. According to a patent filed by Embrapa and CIRAD (2012), natural dyes containing high levels of auroxanthin (along with lutein and β-cryptoxanthin) exhibit an intense color in the light yellow range, which is notably different from the orange-yellow hue of conventional carotenoid dyes such as bixin and β-carotene [1]. This unique color profile is attributed to the specific conjugated double bond system and epoxy modifications of auroxanthin [2]. In cashew apple byproduct extracts, auroxanthin and β-cryptoxanthin together represent approximately 50% of total carotenoids and are responsible for the intense yellow color [3].

Natural Colorant Food Dye Cosmetic Pigment

DFT-Predicted Electron Transfer Mechanism: Auroxanthin vs. Lutein and β-Carotene

Computational studies using time-dependent density functional theory (TD-DFT) reveal a distinct electronic behavior for auroxanthin compared to other common carotenoids. A 2013 study published in the Journal of Physical Chemistry B predicted that auroxanthin, along with neoxanthin, mutatoxanthin, luteoxanthin, and neochrome, would not participate in an electron transfer mechanism with the superoxide radical anion (O2•-), whereas carotenoids such as β-carotene, lycopene, lutein, astaxanthin, violaxanthin, and antheraxanthin were predicted to accept one electron from O2•- in a low-polarity medium [1]. This theoretical prediction suggests that auroxanthin's epoxy-furanoid structure alters its redox properties in a way that disfavors this specific radical scavenging pathway.

Density Functional Theory Electron Transfer Radical Scavenging

Occurrence and Stability During Processing: Auroxanthin Formation vs. Violaxanthin Degradation

Auroxanthin is not merely a minor natural constituent but also a significant processing artifact formed via acid-catalyzed rearrangement of violaxanthin. In commercially processed mango juice, violaxanthin was undetectable, whereas auroxanthin appeared at an appreciable level, and β-carotene became the principal carotenoid [1]. This transformation is a furanoid rearrangement of the 5,6-epoxy group of violaxanthin to the 5,8-epoxy structure of auroxanthin under acidic conditions. A controlled study by Araki et al. (2016) demonstrated that both all-trans-violaxanthin and 9-cis-violaxanthin are converted to three auroxanthin stereoisomers — (8S,8'S)-, (8S,8'R)-, and (8R,8'R)-auro — at an approximate ratio of 4:6:1 [2].

Food Processing Carotenoid Stability Acid-Catalyzed Rearrangement

Validated Application Scenarios for Auroxanthin Procurement and Use


Mechanistic Studies of Carotenoid Antioxidant Action (Lipid Peroxidation vs. Singlet Oxygen Quenching)

Auroxanthin is ideally suited as a chemical probe for dissecting the distinct antioxidant mechanisms of carotenoids. Its potent lipid peroxidation inhibitory activity (IC50 ~ 10 µM) coupled with very weak singlet oxygen quenching [1] allows researchers to study membrane-protective effects independent of 1O2 quenching. This is particularly valuable in model systems (e.g., lipid bilayers, liposomes, cell culture) where the goal is to isolate the contribution of direct radical scavenging from physical quenching of excited states.

Photosynthesis Research: Probing the Xanthophyll Cycle and Non-Photochemical Quenching (NPQ)

Auroxanthin serves as a critical control compound in studies of the light-harvesting complex II (LHCII) and the regulation of photosynthetic energy dissipation. Because auroxanthin induces strong chlorophyll fluorescence quenching similar to zeaxanthin, but lacks the natural occurrence and specific binding dynamics of the xanthophyll cycle pigments, it is used to test hypotheses regarding the structural requirements for quenching [1] [2]. Its use has helped establish that quenching in vitro is driven by an indirect structural effect rather than direct energy transfer.

Food Authenticity and Quality Control: Marker for Thermal/Acidic Processing

Given that auroxanthin is formed from violaxanthin via acid-catalyzed furanoid rearrangement during processing [1] [2], its quantification by HPLC or LC-MS is a validated method for assessing the processing history of fruit juices (e.g., mango, orange) and other violaxanthin-rich products. Procurement of high-purity auroxanthin analytical standards is essential for calibration, method validation, and ensuring accurate quantification in quality control laboratories.

Natural Light Yellow Colorant for Food, Cosmetic, and Pharmaceutical Formulations

For formulators seeking a natural, plant-derived yellow pigment with a specific light yellow hue distinct from the orange-yellow of β-carotene or bixin, auroxanthin-enriched extracts (e.g., from cashew apple byproducts) offer a viable and patent-protected alternative [1] [2]. This application is particularly relevant for products where a softer, pastel yellow coloration is desired, and where a clean-label, natural ingredient is a market requirement. Note that auroxanthin is typically procured as part of a standardized carotenoid complex rather than as a pure isolate for this use case.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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